molecular formula C12H15NO2 B6171112 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2580179-67-3

3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B6171112
CAS No.: 2580179-67-3
M. Wt: 205.3
InChI Key:
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Description

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its molecular structure, which includes a tetrahydroisoquinoline ring system with a carboxylic acid group and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenylethylamine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound can be used as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tetrahydroisoquinoline

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • Other substituted tetrahydroisoquinolines

Properties

CAS No.

2580179-67-3

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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